Superior Inhibition of Lysosomal Protein Degradation vs. Antipain
In a direct comparative study using isolated rat hepatocytes, N-Acetyl-L-leucyl-L-argininal (leupeptin) demonstrated a significantly stronger inhibitory effect on the lysosomal pathway of protein degradation compared to the related inhibitor antipain [1]. While leupeptin achieved 80-85% inhibition of lysosomal degradation, antipain's effect was described as 'similar, but somewhat weaker,' quantifying a clear functional advantage for the target compound in this specific cellular context [1].
| Evidence Dimension | Inhibition of Lysosomal Protein Degradation |
|---|---|
| Target Compound Data | 80-85% inhibition |
| Comparator Or Baseline | Antipain (weaker, quantitative value not provided) |
| Quantified Difference | Leupeptin showed stronger inhibition than antipain. |
| Conditions | Isolated rat hepatocytes; ammonia was used as a diagnostic tool to distinguish between lysosomal and non-lysosomal pathways. |
Why This Matters
For researchers studying autophagy or lysosomal storage disorders, leupeptin's potent and quantified effect on lysosomal degradation makes it the preferred choice over weaker alternatives like antipain.
- [1] Grinde, B., & Seglen, P. O. (1980). Differential effects of proteinase inhibitors and amines on the lysosomal and non-lysosomal pathways of protein degradation in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - General Subjects, 632(1), 73-86. View Source
